molecular formula C8H14Cl2N2O B8223238 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B8223238
M. Wt: 225.11 g/mol
InChI Key: IHKGPAMFFJTIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-methoxypyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
  • ®-1-(6-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
  • 1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

1-(2-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPAMFFJTIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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